REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH2:13][CH3:14])=[O:11].C(C1C=CC(C2C=CC(C(C)(C)C)=CN=2)=NC=1)(C)(C)C.[CH3:35][C:36]1([CH3:43])[C:40]([CH3:42])([CH3:41])[O:39][BH:38][O:37]1>>[CH2:13]([O:12][C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][C:8]=2[B:38]1[O:39][C:40]([CH3:42])([CH3:41])[C:36]([CH3:43])([CH3:35])[O:37]1)=[O:11])[CH3:14]
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Name
|
|
Quantity
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1.89 g
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Type
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reactant
|
Smiles
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N1C(=CC2=CC=CC=C12)C(=O)OCC
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Name
|
5,5′-di-tert-butyl-2,2′-bipyridine
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Quantity
|
0.081 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=CC(=NC1)C1=NC=C(C=C1)C(C)(C)C
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Name
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(Ir(OMe)(COD))2
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Quantity
|
0.152 g
|
Type
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reactant
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Smiles
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|
Name
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hexanes
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Quantity
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30 mL
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Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
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1.66 g
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Type
|
reactant
|
Smiles
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CC1(OBOC1(C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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62 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The reaction mixture was degassed via vacuum/nitrogen cycle three times
|
Type
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CUSTOM
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Details
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After this time, the solvent was removed
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Type
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CUSTOM
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Details
|
the residue was purified by flash chromatography on silica gel eluting with 1:9 ethyl acetate/hexane
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1NC2=C(C=CC=C2C1)B1OC(C(O1)(C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |